
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, also known as DMAPB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide binds to Keap1, a negative regulator of Nrf2, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the expression of antioxidant and detoxification genes, leading to the reduction of oxidative stress and inflammation. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation, leading to the preservation of neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to be a potent activator of the Nrf2 pathway, making it a valuable tool for studying the role of Nrf2 in various diseases. However, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to have off-target effects, which may complicate the interpretation of results. Additionally, the synthesis of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be challenging and time-consuming, which may limit its availability for lab experiments.
Orientations Futures
For 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide research include the identification of more potent and selective Nrf2 activators, the development of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide derivatives with improved pharmacokinetic properties, and the investigation of the therapeutic potential of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide in various diseases. Additionally, the role of Nrf2 in aging and age-related diseases is an area of active research, and 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide may be a valuable tool for studying this topic.
Méthodes De Synthèse
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with pyridine-3-carboxaldehyde and 2-aminobenzamide. The final product is purified through column chromatography.
Applications De Recherche Scientifique
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-10-16(2)20(12-15)21(25)18-7-3-4-8-19(18)22(26)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQINANKJHUEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
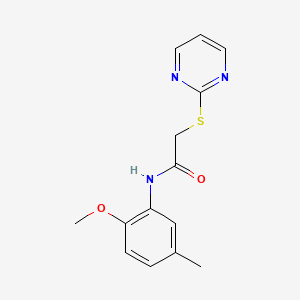
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
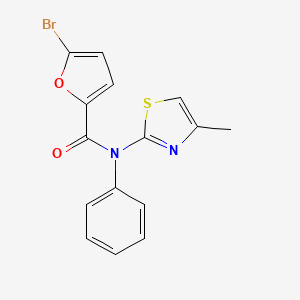

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
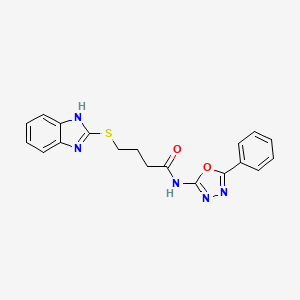
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)
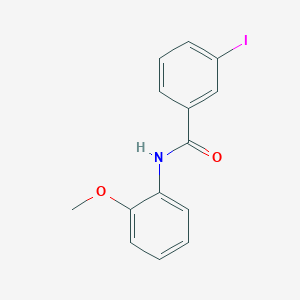
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
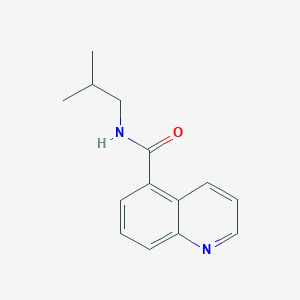
![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)